molecular formula C21H26BrNO4 B3370715 dl-Glaucine hydrobromide CAS No. 50722-32-2

dl-Glaucine hydrobromide

货号: B3370715
CAS 编号: 50722-32-2
分子量: 436.3 g/mol
InChI 键: DFFLCVRJWUOGPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dl-Glaucine hydrobromide typically involves the extraction of glaucine from natural sources, followed by its conversion to the hydrobromide salt. The extraction process often employs solvents of varying polarities to isolate the alkaloid from plant materials .

Industrial Production Methods: In industrial settings, the production of this compound involves multiple extraction steps using solvents, followed by purification processes to obtain the final product. The raw material, intermediate products, and purified substance are tested using validated analytical methods to ensure quality and consistency .

化学反应分析

Types of Reactions: dl-Glaucine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of glaucine with altered pharmacological activities .

科学研究应用

Pharmacological Properties

dl-Glaucine is primarily recognized for its antitussive properties, which make it effective in suppressing cough. It functions as a central nervous system depressant that inhibits the cough reflex, similar to other antitussive agents like codeine. Research indicates that dl-glaucine hydrobromide can be beneficial in treating various types of coughs, including those associated with respiratory tract infections and allergies .

Clinical Applications

  • Cough Suppression :
    • This compound has been used effectively as a cough suppressant in clinical settings, particularly in Eastern Europe. Studies have shown that it significantly reduces cough frequency and intensity compared to placebo treatments .
  • Antimicrobial Activity :
    • Beyond its antitussive properties, dl-glaucine has demonstrated antibacterial effects against various pathogens. This makes it a candidate for further research into its use as an adjunct therapy for respiratory infections .
  • Muscle Relaxation :
    • The compound exhibits muscle relaxant properties, which can be beneficial in conditions characterized by muscle spasms or tension .

Table 1: Summary of Clinical Studies Involving this compound

Study ReferencePopulationInterventionOutcome
Jawad et al., 2000Adults with chronic coughdl-Glaucine vs. placeboSignificant reduction in cough frequency
Parvez et al., 1996Patients with acute respiratory infectionsdl-Glaucine treatmentImproved cough control compared to baseline
Kase et al., 1983Animal model (cats)Central administration of dl-GlaucineDemonstrated central antitussive activity

These studies highlight the effectiveness of this compound in both human and animal models, reinforcing its potential as a therapeutic agent.

Potential Side Effects and Considerations

While dl-glaucine is generally well-tolerated, potential side effects may include sedation and gastrointestinal disturbances. Careful monitoring is recommended when used in populations sensitive to central nervous system depressants .

生物活性

dl-Glaucine hydrobromide, a derivative of glaucine, is an aporphine alkaloid primarily known for its analgesic and antitussive properties. Derived from the yellow horned poppy (Glaucium flavum), this compound has garnered attention for its diverse biological activities, including effects on cancer cell migration, pain relief, and respiratory function. This article aims to synthesize current research findings regarding the biological activity of this compound, supported by data tables and case studies.

Calcium Channel Blockade : this compound acts as a calcium channel blocker, specifically binding to the benzothiazepine site on L-type calcium channels. This action inhibits calcium influx in smooth muscle tissues, leading to muscle relaxation, particularly in the bronchial passages .

PDE4 Inhibition : The compound also exhibits properties as a selective inhibitor of phosphodiesterase 4 (PDE4), which plays a crucial role in regulating cyclic AMP levels within cells. By inhibiting PDE4, dl-glaucine may enhance bronchial tone and exert anti-inflammatory effects .

Analgesic Activity

Research has demonstrated that this compound possesses significant analgesic properties. In various animal models, it has been shown to alleviate pain effectively:

  • ED50 Values : Studies report an effective dose (ED50) of 12.9 mg/kg for this compound in pain relief models involving induced writhing in mice .
  • Comparison with l-Glaucine : The levorotatory isomer (l-glaucine) exhibited an ED50 of 5.99 mg/kg, indicating that both forms are potent analgesics but may differ in efficacy .

Antitussive Effects

Both d- and this compound have been recognized for their antitussive effects:

  • Cough Suppression : Clinical studies have shown that these compounds can effectively suppress coughing in various animal models, providing a potential therapeutic avenue for treating cough-related disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of glaucine derivatives:

  • Breast Cancer Cell Inhibition : Research indicates that glaucine inhibits migration and invasion of breast cancer cells by suppressing MMP-9 expression through the NF-κB signaling pathway. In vitro assays demonstrated that glaucine significantly reduced cell proliferation and colony formation in PMA-treated MCF-7 cells .
    Concentration (μM)% Inhibition of Colony Formation
    1548
    3063

Case Studies and Research Findings

  • Analgesic Efficacy in Animal Models :
    • A study involving mice treated with this compound showed significant pain relief compared to control groups, reinforcing its analgesic potential .
  • Cancer Research :
    • A study published in PMC demonstrated that glaucine reduced MMP-9 levels and inhibited NF-κB activation in breast cancer cell lines, suggesting its role as a therapeutic agent against cancer metastasis .
  • Pharmacokinetics :
    • Pharmacokinetic studies indicated that oral administration of this compound led to peak plasma concentrations within one hour, facilitating its therapeutic effects within a clinically relevant timeframe .

Safety Profile

The safety profile of this compound has been evaluated through toxicity studies:

  • LD50 Values : The lethal dose (LD50) for intraperitoneal administration was found to be approximately 178 mg/kg, while oral LD50 values were greater than 681 mg/kg, indicating a relatively safe profile at therapeutic doses .

属性

IUPAC Name

1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFLCVRJWUOGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964966
Record name 1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50722-32-2
Record name 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50722-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Dibenzo(de,g)quinoline, 5,6,6a,7-tetrahydro-6-methyl-1,2,9,10-tetramethoxy-, hydrobromide, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050722322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
dl-Glaucine hydrobromide
Reactant of Route 2
Reactant of Route 2
dl-Glaucine hydrobromide
Reactant of Route 3
Reactant of Route 3
dl-Glaucine hydrobromide
Reactant of Route 4
Reactant of Route 4
dl-Glaucine hydrobromide
Reactant of Route 5
Reactant of Route 5
dl-Glaucine hydrobromide
Reactant of Route 6
Reactant of Route 6
dl-Glaucine hydrobromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。